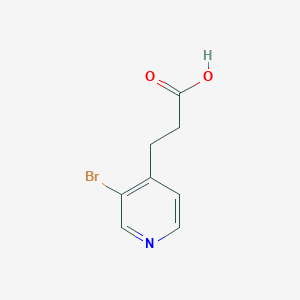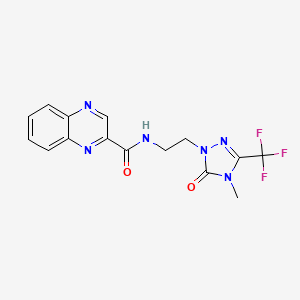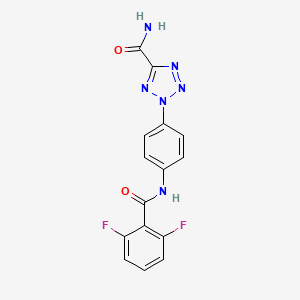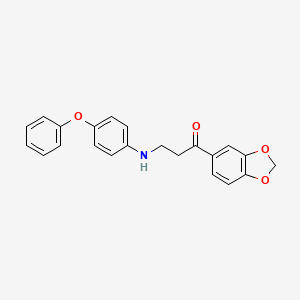
3-(3-Bromopyridin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-Bromopyridin-4-yl)propanoic acid is a brominated pyridine derivative with a propanoic acid substituent. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related bromopyridine and pyridine derivatives, which can be useful for understanding the properties and reactivity of 3-(3-Bromopyridin-4-yl)propanoic acid.
Synthesis Analysis
The synthesis of related bromopyridine compounds involves various strategies. For instance, the regioselective C2-lithiation of N-Boc-3-bromopyrroles followed by reactions with ethyl formate is used to produce C2-formylpyrroles, which are key intermediates in synthesizing related compounds . Another approach involves the synthesis of 3-(triphenylgermyl)propanoic acid from germanium tetrachloride, indicating the versatility of propanoic acid derivatives in forming bonds with different elements . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-(3-Bromopyridin-4-yl)propanoic acid.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of a Schiff base compound derived from a bromopyridine shows a nearly coplanar arrangement of benzene and pyridine rings, which could be relevant for understanding the geometry of 3-(3-Bromopyridin-4-yl)propanoic acid . Additionally, the synthesis and crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provide insights into the crystal packing and hydrogen bonding interactions that could be present in similar bromopyridine compounds .
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives is diverse. For instance, the aromatic Ge-C bonds in 3-(triphenylgermyl)propanoic acid can be selectively cleaved by bromine . Moreover, 3-bromopyridine-4-carbaldehyde can undergo cyclization with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst to yield 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates . These reactions demonstrate the potential reactivity of the bromopyridine moiety in 3-(3-Bromopyridin-4-yl)propanoic acid when exposed to different reagents and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from their structural characteristics and reactivity. The presence of a bromine atom is likely to increase the molecular weight and influence the boiling and melting points. The reactivity of the carboxylic group in 3-(triphenylgermyl)propanoic acid suggests that 3-(3-Bromopyridin-4-yl)propanoic acid may also exhibit unique properties due to the presence of the carboxylic functional group . Additionally, the luminescence properties observed in rare-earth p-bromobenzoic acid complexes indicate that brominated aromatic compounds can participate in electronic transitions that may be relevant for the optical properties of 3-(3-Bromopyridin-4-yl)propanoic acid .
Aplicaciones Científicas De Investigación
Catalytic Applications
- 3-Bromopyridine derivatives, closely related to 3-(3-Bromopyridin-4-yl)propanoic acid, are used in palladium-catalyzed cyclization processes. These reactions yield 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, demonstrating the utility of these compounds in synthesizing complex heterocyclic structures (Cho & Kim, 2008).
Agricultural Research
- Similar compounds, such as β-(6-Bromopyridin-3-yl)alanine, a derivative of 3-(3-Bromopyridin-4-yl)propanoic acid, have shown potential as plant growth regulators. For example, they can modify the morphological development of plants like Arabidopsis thaliana, influencing stem growth and apical dominance (Phillips, Rattigan & Teitei, 1981).
Chemical Synthesis
- The compound is involved in improved protocols for the preparation of arylboronic acids. For example, 3-Pyridylboronic acid, which is significant in various organic syntheses, is prepared from 3-bromopyridine, a related compound, using lithium-halogen exchange techniques (Li et al., 2002).
Material Science
- Derivatives like 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, synthesized from similar bromopyridine compounds, are important in creating metal coordination sites in polyacrylates. This application demonstrates their utility in material science, particularly in the synthesis of ligands and coordination chemistry (Heintz, Imhof & Görls, 2017).
Drug Research
- In the field of drug research, compounds like 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, which share a structural similarity to 3-(3-Bromopyridin-4-yl)propanoic acid, have been synthesized and studied for their potential medicinal properties, like hydrogen bonding and molecular interactions (Kumarasinghe, Hruby & Nichol, 2009).
Mecanismo De Acción
Target of Action
The primary targets of 3-(3-Bromopyridin-4-yl)propanoic acid are currently unknown
Result of Action
The molecular and cellular effects of 3-(3-Bromopyridin-4-yl)propanoic acid’s action are currently unknown
Action Environment
The action, efficacy, and stability of 3-(3-Bromopyridin-4-yl)propanoic acid can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.
Propiedades
IUPAC Name |
3-(3-bromopyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXAUMZMSSAXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopyridin-4-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)
![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)
![2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2500502.png)
![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)
![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500509.png)


![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)
![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)
